molecular formula C25H21NO2 B295147 N-benzhydryl-3-methoxy-2-naphthamide

N-benzhydryl-3-methoxy-2-naphthamide

Cat. No.: B295147
M. Wt: 367.4 g/mol
InChI Key: WFGMJZMAHXPWSR-UHFFFAOYSA-N
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Description

N-Benzhydryl-3-methoxy-2-naphthamide is a naphthamide derivative characterized by a benzhydryl group (diphenylmethyl) attached to the amide nitrogen and a methoxy substituent at the 3-position of the naphthalene ring. The 3-methoxy group may modulate electronic effects on the aromatic system, impacting reactivity and solubility compared to hydroxy or ethoxy analogs .

Properties

Molecular Formula

C25H21NO2

Molecular Weight

367.4 g/mol

IUPAC Name

N-benzhydryl-3-methoxynaphthalene-2-carboxamide

InChI

InChI=1S/C25H21NO2/c1-28-23-17-21-15-9-8-14-20(21)16-22(23)25(27)26-24(18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2-17,24H,1H3,(H,26,27)

InChI Key

WFGMJZMAHXPWSR-UHFFFAOYSA-N

SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural features of N-benzhydryl-3-methoxy-2-naphthamide with related compounds:

Compound Name Backbone Substituents (Position) Key Functional Groups Molecular Weight* CAS No.
This compound Naphthamide Benzhydryl (N), Methoxy (C3) Amide, Methoxy ~373.4† Not Provided
N-(4-Ethoxyphenyl)-3-hydroxy-2-naphthamide Naphthamide 4-Ethoxyphenyl (N), Hydroxy (C3) Amide, Hydroxy, Ethoxy ~325.3 4711-68-6
N-Benzhydryl-2-(N’-methyl-N’-hydroxyureido)-L-3-phenylpropanamide Benzamide Benzhydryl (N), Hydroxyureido Amide, Ureido, Hydroxy ~441.5 Not Provided
N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide Cyclohexanecarboxamide 4-Chlorophenyl (N), Hydroxy Hydroxamic acid, Chloro ~254.7 Not Provided

*Estimated based on molecular formulas. †Calculated using average atomic masses.

Key Observations:

  • Substituent Impact : The benzhydryl group in the target compound increases steric hindrance compared to smaller aryl groups (e.g., 4-chlorophenyl in compound 8 ), which may reduce solubility but improve membrane permeability.
  • Electronic Effects : The 3-methoxy group is less polar than the hydroxy group in 4711-68-6 , likely reducing hydrogen-bonding capacity but improving metabolic stability.

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